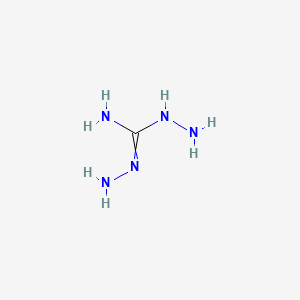

1,2-Diaminoguanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Diaminoguanidine, also known as this compound, is a useful research compound. Its molecular formula is CH7N5 and its molecular weight is 89.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Applications

Modified Cellulose for Heavy Metal Adsorption

A notable application of 1,2-diaminoguanidine is its use in the synthesis of modified cellulose materials designed for the removal of heavy metals from aqueous solutions. For instance, a study developed a novel diaminoguanidine-modified cellulose (DiGu.MC) which demonstrated enhanced adsorption capabilities for heavy metals such as mercury, copper, lead, and cadmium. The synthesis involved oxidizing cellulose to form dialdehyde cellulose and subsequently reacting it with diaminoguanidine to create an imine linkage .

Key Findings:

- Under optimal conditions, the modified cellulose exhibited maximum adsorption capacities of:

- Copper (II) : 112.10 mg/g

- Cadmium (II) : 95.78 mg/g

- Mercury (II) : 94.33 mg/g

- The adsorption process was found to be spontaneous and exothermic, indicating a favorable interaction between the adsorbent and metal ions .

Table: Adsorption Capacities of DiGu.MC

| Metal Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Copper (II) | 112.10 |

| Cadmium (II) | 95.78 |

| Mercury (II) | 94.33 |

Medicinal Applications

Hypoglycemic Effects in Diabetes Treatment

Recent research has highlighted the potential of diaminoguanidine derivatives in managing Type 2 Diabetes Mellitus (T2DM). A specific derivative, 6,8-(1,3-diaminoguanidine) luteolin (DAGL), along with its chromium complex (DAGL·Cr), has shown promising hypoglycemic effects by improving pancreatic islet function and regulating biochemical indicators related to glucose metabolism .

Mechanisms of Action:

- Restoration of Body Weight : DAGL and DAGL·Cr significantly improved body weight in T2DM mice.

- Biochemical Improvements : Enhanced pancreatic function was noted alongside favorable changes in serum biochemical indicators.

- Microbiota Regulation : These compounds also positively influenced the intestinal microbiota composition, increasing beneficial short-chain fatty acids (SCFAs) while decreasing harmful ratios .

Anti-inflammatory Applications

This compound has also been investigated for its anti-inflammatory properties. Research into novel compounds derived from diaminoguanidine has shown that these compounds can reduce nitric oxide production and inhibit pro-inflammatory cytokines in murine models .

Highlights:

Propriétés

Formule moléculaire |

CH7N5 |

|---|---|

Poids moléculaire |

89.1 g/mol |

Nom IUPAC |

1,2-diaminoguanidine |

InChI |

InChI=1S/CH7N5/c2-1(5-3)6-4/h3-4H2,(H3,2,5,6) |

Clé InChI |

JGGFDEJXWLAQKR-UHFFFAOYSA-N |

SMILES canonique |

C(=NN)(N)NN |

Synonymes |

diaminoguanidine diaminoguanidine dihydrochloride diaminoguanidine hydrobromide diaminoguanidine hydrochloride diaminoguanidine monohydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.